molecular formula C18H20N2O4 B11562729 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide

Katalognummer: B11562729
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: WDJIYQUSOYWJLW-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2,4-Dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both dihydroxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(4-methoxyphenyl)butanehydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide is unique due to its combination of dihydroxyphenyl and methoxyphenyl groups linked by a hydrazone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C18H20N2O4/c1-24-16-9-5-13(6-10-16)3-2-4-18(23)20-19-12-14-7-8-15(21)11-17(14)22/h5-12,21-22H,2-4H2,1H3,(H,20,23)/b19-12+

InChI-Schlüssel

WDJIYQUSOYWJLW-XDHOZWIPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Kanonische SMILES

COC1=CC=C(C=C1)CCCC(=O)NN=CC2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.